4-(azepan-1-ylsulfonyl)-N-(3,5-dichlorophenyl)benzamide
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Description
4-(azepan-1-ylsulfonyl)-N-(3,5-dichlorophenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is also known as DASB, and it belongs to the class of benzamides.
Scientific Research Applications
Electrophilic Intramolecular Cyclization
Research on the intramolecular cyclization of 4-aryl-N-(thiophen-3-yl)but-3-enamides has shown significant potential in creating novel compounds with potential applications in various fields. The study detailed the synthesis of several compounds through heating in polyphosphoric acid and cyclofunctionalization with (chlorosulfanyl)benzene and 4-(chlorosulfanyl)-toluene. The resulting compounds, such as 8-aryl-7-arylsulfanyl-4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-ones, demonstrate the complexity and potential of intramolecular cyclization in creating new molecules with varied properties (Danilyuk et al., 2016).
Synthesis of N-aroyl-2,4,5,6-tetrahydropyrazolo[3,4-d]thieno[3,2-b]azepines
The synthesis of N-aroyl-2,4,5,6-tetrahydropyrazolo[3,4-d]thieno[3,2-b]azepines showcases the strategic approach in developing vasopressin (AVP) receptor antagonists. These compounds have shown promising results as potent and orally active AVP receptor antagonists, especially when the benzamide moiety contains a phenyl group at the 2-position (Albright et al., 2000).
Synthesis and Antipathogenic Activity of Thiourea Derivatives
Research into the synthesis and antipathogenic activity of new thiourea derivatives, including 2-((4-methylphenoxy)methyl)-N-(aryl-carbamothioyl)benzamides, has shed light on the potential applications of these compounds. The derivatives demonstrated significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains, which are known for their ability to grow in biofilms. This suggests the potential of these compounds as novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).
Synthesis and Anticonvulsant Activity of Benzamides
Investigations into the synthesis and anticonvulsant activity of some N-(2,6-diisopropylphenyl) benzamides have revealed their potential as antiepileptic agents. The research highlighted compounds that offered partial protection against chemically induced seizures, indicating the ongoing search for compounds with more selectivity and lower toxicity in the field of drug development for epilepsy and seizures (Afolabi et al., 2012).
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(3,5-dichlorophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O3S/c20-15-11-16(21)13-17(12-15)22-19(24)14-5-7-18(8-6-14)27(25,26)23-9-3-1-2-4-10-23/h5-8,11-13H,1-4,9-10H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBUIZUVPKGLPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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